molecular formula C14H18F3NO B12841502 1-Benzyl-3-(1-hydroxy-2,2,2-trifluoroethyl)piperidine

1-Benzyl-3-(1-hydroxy-2,2,2-trifluoroethyl)piperidine

Cat. No.: B12841502
M. Wt: 273.29 g/mol
InChI Key: LPHOHFFMCAPPFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions

1-Benzyl-3-(1-hydroxy-2,2,2-trifluoroethyl)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens . The reaction conditions vary depending on the desired transformation, often involving controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions include trifluoromethylated ketones, alcohols, and substituted piperidine derivatives .

Mechanism of Action

The mechanism of action of 1-Benzyl-3-(1-hydroxy-2,2,2-trifluoroethyl)piperidine involves its interaction with molecular targets through its trifluoromethyl group. This group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with specific enzymes and receptors . The pathways involved may include inhibition of acetylcholine esterase and modulation of neurotransmitter levels .

Properties

IUPAC Name

1-(1-benzylpiperidin-3-yl)-2,2,2-trifluoroethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F3NO/c15-14(16,17)13(19)12-7-4-8-18(10-12)9-11-5-2-1-3-6-11/h1-3,5-6,12-13,19H,4,7-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPHOHFFMCAPPFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=CC=C2)C(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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